molecular formula C21H19N3O2 B11025723 3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11025723
M. Wt: 345.4 g/mol
InChI Key: QZAKTOPEAHIKKF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the methoxyphenyl and methylphenyl groups. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This leads to apoptosis or programmed cell death, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and material science applications.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C21H19N3O2/c1-13-6-4-5-7-17(13)18-12-19(25)24-21(22-18)20(14(2)23-24)15-8-10-16(26-3)11-9-15/h4-12,23H,1-3H3

InChI Key

QZAKTOPEAHIKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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